N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazole and benzofuran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylic acids. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2,1,3-benzothiadiazol-5-yl)acetamide: This compound shares the benzothiadiazole moiety but differs in the acetamide group, leading to different chemical properties and applications.
2,1,3-benzothiadiazol-5-yl isothiocyanate:
N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide: This compound includes a phenylacetamide group, offering unique properties compared to the benzofuran derivative.
The uniqueness of this compound lies in its combined benzothiadiazole and benzofuran structure, which provides a distinct set of chemical and biological properties not found in the other similar compounds.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-3-6-15-12(7-9)10(2)16(22-15)17(21)18-11-4-5-13-14(8-11)20-23-19-13/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFFAPXUMXBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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